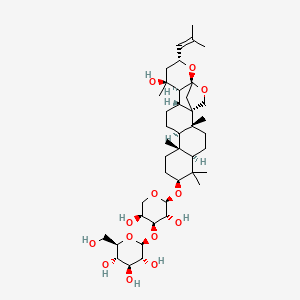

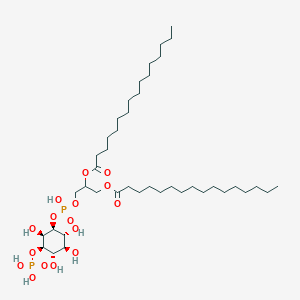

1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

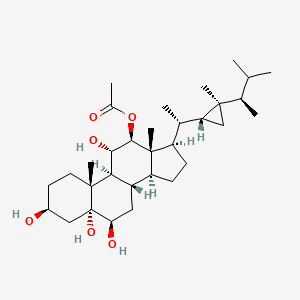

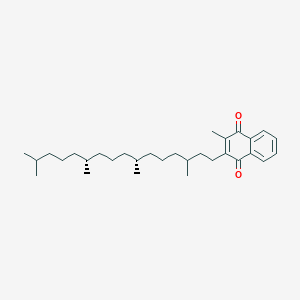

1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate) is a phosphatidylinositol 3-phosphate in which both phosphatidyl acyl groups are specified as palmitoyl (hexadecanoyl) It derives from a hexadecanoic acid. It is a conjugate acid of a 1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate)(3-).

Applications De Recherche Scientifique

Stress Adaptation Mechanisms in Archaea

Research on Archaeoglobus fulgidus, a hyperthermophilic archaeon, reveals the biosynthetic pathways of inositol and glycerol phosphodiesters, including di-myo-inositol phosphate (DIP). These compounds are involved in the organism's adaptation to heat and osmotic stresses, highlighting the role of inositol derivatives in stress response mechanisms in extreme environments (Borges et al., 2006).

Inositol Phosphates in Signaling and Regulation

In eukaryotic cells, inositol phosphates are utilized to create a variety of signaling molecules. The arrangement of phosphate groups around the inositol ring is key to this process, affecting diverse biological processes and cellular phosphate homeostasis. This study emphasizes the versatility of phosphorylated inositol in biological signaling (Livermore et al., 2016).

Evolution of Inositols in Biology

Investigating the evolution of inositols, this study found that several inositol forms, including myo-inositol, play crucial roles across different domains of life, from archaea to eukaryotes. In eukaryotes, phosphatidylinositol derivatives serve in cell signaling, regulation, and protein anchoring, underscoring the evolutionary significance of inositol derivatives (Michell, 2007).

Chemical Synthesis and Biological Tools

Synthetic analogs of phosphatidylinositol phosphates, such as dipalmitoyl-phosphatidylinositol 5-phosphate, have been synthesized to explore their biological roles in processes like cell division. This synthesis underscores the importance of these compounds in biological research (Watanabe & Ishikawa, 2000).

Role in Cellular Homeostasis

Diphosphoinositol phosphates, a subclass of inositol phosphates, are identified as regulators of cell homeostasis. These molecules play roles in energy charge regulation, phosphate uptake, mitochondrial performance, and insulin secretion, showcasing the broad applications of inositol phosphates in cellular physiology (Wundenberg & Mayr, 2012).

Osmoprotectant in Extremophiles

1,2-Dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate) and its derivatives like DIP play a role as osmoprotectants in extremophiles like hyperthermophilic archaea and bacteria. This highlights its significance in the adaptation of these organisms to extreme environmental conditions (Rodionov et al., 2007).

Propriétés

Nom du produit |

1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate) |

|---|---|

Formule moléculaire |

C41H80O16P2 |

Poids moléculaire |

891 g/mol |

Nom IUPAC |

[2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33?,36-,37-,38+,39+,40+,41-/m0/s1 |

Clé InChI |

SZPQTEWIRPXBTC-ABBDTXMNSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.